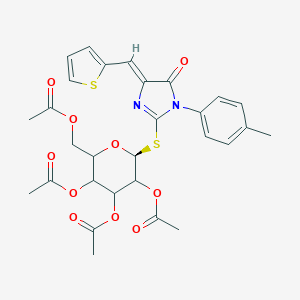
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, commonly referred to as "MTT" is a chemical compound that has gained significant attention in scientific research. MTT is a yellow-colored compound that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用機序
MTT is a redox dye that is converted into formazan by mitochondrial enzymes in living cells. The enzymes reduce the dye to produce a purple-colored formazan that accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells. MTT is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on living cells. The compound is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
実験室実験の利点と制限
The use of MTT in lab experiments has several advantages. It is a simple and reliable method for measuring cell viability and proliferation. The assay is easy to perform, and the results are reproducible. Moreover, MTT is cost-effective compared to other cell viability assays like the trypan blue exclusion assay.
However, there are limitations to the use of MTT. The assay is not suitable for measuring cell death as the dye is only converted into formazan in living cells. Additionally, MTT is not suitable for measuring the metabolic activity of cells as the dye is only reduced by mitochondrial enzymes.
将来の方向性
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new anticancer drugs. MTT can be used to screen potential drugs for their ability to inhibit cancer cell growth. Additionally, MTT can be used in the development of new therapies for other diseases like Alzheimer's and Parkinson's disease.
Conclusion
MTT is a valuable tool in scientific research, particularly in cell biology. The compound is a reliable and cost-effective method for measuring cell viability and proliferation. Its use has several advantages, including ease of use and reproducibility. However, there are limitations to the use of MTT, and it is not suitable for measuring cell death or metabolic activity. Nonetheless, the future directions for the use of MTT in scientific research are promising, and the compound has the potential to play a significant role in the development of new therapies for various diseases.
合成法
The synthesis of MTT involves the reaction of 2-thienylmethylene hydrazine with 4-methylbenzaldehyde to form 1-(4-methylphenyl)-4-(2-thienylmethylene) hydrazine. The hydrazine is then reacted with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of acetic anhydride to form MTT.
科学的研究の応用
MTT has been widely used in scientific research as a reagent for measuring cell viability and proliferation. The compound is converted into formazan in the presence of living cells, and the amount of formazan produced is proportional to the number of viable cells. This property of MTT has made it an essential tool in cell biology research, including drug discovery, toxicology, and cancer research.
特性
製品名 |
1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
分子式 |
C29H30N2O10S2 |
分子量 |
630.7 g/mol |
IUPAC名 |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H30N2O10S2/c1-15-8-10-20(11-9-15)31-27(36)22(13-21-7-6-12-42-21)30-29(31)43-28-26(40-19(5)35)25(39-18(4)34)24(38-17(3)33)23(41-28)14-37-16(2)32/h6-13,23-26,28H,14H2,1-5H3/b22-13-/t23?,24?,25?,26?,28-/m0/s1 |
InChIキー |
LSCPZPAGQREMNA-SZCGSGMESA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N=C2S[C@H]4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




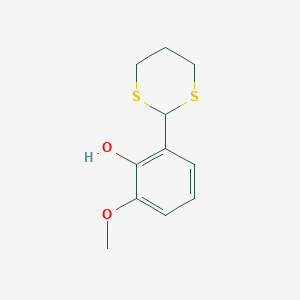


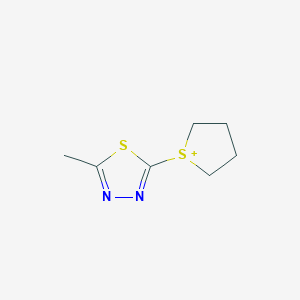

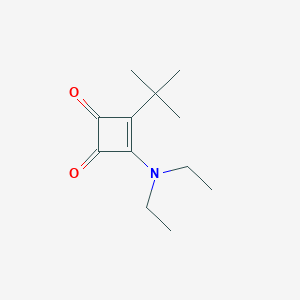

![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
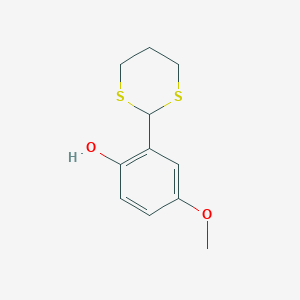
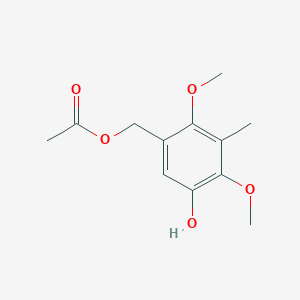
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)